cis-Dichlorobis(triphenylphosphine)platinum(II) is a foundational square-planar Pt(II) coordination complex used extensively as a precursor in organometallic synthesis and homogeneous catalysis [1]. Featuring two triphenylphosphine ligands and two chloride leaving groups in a cis geometry, this compound provides a stable, easily handled entry point into platinum chemistry. It is highly valued for its solubility in common organic solvents like dichloromethane and chloroform, distinguishing it from purely inorganic platinum salts. In procurement, it is prioritized for applications requiring precise steric control, kinetic stability of intermediates, and specialized catalytic transformations such as alkyne hydrosilylation and cross-coupling.
Substituting cis-PtCl2(PPh3)2 with generic alternatives compromises both synthetic yield and process stability. Replacing it with its palladium analog, PdCl2(PPh3)2, drastically increases ligand lability, leading to the rapid decomposition of reactive intermediates that are otherwise stable on platinum[1]. Attempting to use the trans isomer disrupts the synthesis of metallacycles, as the 180° ligand arrangement prevents the direct coordination of bidentate chelators without energy-intensive isomerization steps. Furthermore, reverting to upstream inorganic salts like K2PtCl4 forces the use of biphasic aqueous systems, completely disrupting homogeneous organic workflows[2]. Consequently, exact procurement of the cis-Pt(II) phosphine complex is mandatory for reproducible, structurally specific organometallic synthesis.
Platinum(II) complexes are intrinsically more stable than their palladium counterparts. Comparative kinetic studies demonstrate that ligand substitution rates for Pt(II) complexes are 10^3 to 10^5 times slower than those of Pd(II) analogs [1]. When comparing cis-PtCl2(PPh3)2 to PdCl2(PPh3)2, this profound kinetic inertness prevents premature deactivation and uncontrolled ligand exchange.
| Evidence Dimension | Ligand substitution rate |
| Target Compound Data | 10^3 to 10^5 times slower substitution |
| Comparator Or Baseline | PdCl2(PPh3)2 (Highly labile) |
| Quantified Difference | 3 to 5 orders of magnitude slower reaction kinetics |
| Conditions | Homogeneous solution, ligand exchange assays |
Essential for researchers needing to isolate reactive catalytic intermediates or synthesize robust coordination complexes that would decompose with palladium.
The incorporation of triphenylphosphine ligands drastically alters the solubility profile of the platinum center. While the standard inorganic precursor K2PtCl4 is insoluble in non-polar and halogenated organic solvents, cis-PtCl2(PPh3)2 is freely soluble in solvents such as dichloromethane and chloroform [1]. This allows the complex to be used directly in homogeneous organic reaction mixtures.
| Evidence Dimension | Solubility in halogenated organics |
| Target Compound Data | Freely soluble |
| Comparator Or Baseline | K2PtCl4 (Insoluble) |
| Quantified Difference | Complete transition from aqueous-only to organic-soluble |
| Conditions | Standard laboratory conditions (dichloromethane/chloroform) |
Enables homogeneous organometallic synthesis without the need for complex phase-transfer catalysts or biphasic solvent systems.
The cis geometry of this complex is critical for downstream structural control. cis-PtCl2(PPh3)2 provides an approximate 90° bite angle between the labile chloride ligands, allowing for direct substitution by bidentate chelators [1]. In contrast, the trans isomer maintains a 180° angle, which strictly precludes adjacent chelation without a prior, often low-yielding, isomerization step.
| Evidence Dimension | Available coordination angle for substitution |
| Target Compound Data | ~90° adjacent sites |
| Comparator Or Baseline | trans-PtCl2(PPh3)2 (180° opposed sites) |
| Quantified Difference | 90° vs 180° coordination availability |
| Conditions | Synthesis of metallacycles or chelated complexes |
Buyers synthesizing cyclic platinum complexes or relying on concerted reductive elimination must procure the cis isomer to ensure immediate structural compatibility.
The triphenylphosphine ligands play a decisive role in specific catalytic applications, such as visible-light-induced hydrosilylation. Under blue light irradiation (450 nm), cis-[PtCl2(PPh3)2] acts as a highly efficient photocatalyst, achieving product yields up to 99% and turnover numbers (TON) up to 1.98 × 10^3 [1]. In stark contrast, substituting the phosphines for isocyanide ligands (cis-[PtCl2(CNCy)2]) results in complete catalytic inactivity under identical conditions.
| Evidence Dimension | Photocatalytic yield and TON (450 nm) |
| Target Compound Data | Up to 99% yield, TON 1.98 × 10^3 |
| Comparator Or Baseline | cis-[PtCl2(CNCy)2] (0% yield, inactive) |
| Quantified Difference | 99% absolute yield increase |
| Conditions | Photocatalytic hydrosilylation of alkynes, blue light (450 nm) |
Demonstrates that for visible-light-driven platinum catalysis, the specific electronic properties of the triphenylphosphine ligands are non-negotiable.
Due to its cis geometry and ~90° coordination angle, cis-PtCl2(PPh3)2 is the preferred starting material for synthesizing luminescent cyclometalated Pt(II) complexes[1]. The adjacent leaving groups allow for direct bidentate chelation, avoiding the complex isomerization steps required if the trans isomer were used.
In fundamental mechanistic studies, researchers rely on the kinetic inertness of cis-PtCl2(PPh3)2. Because its ligand substitution rates are 10^3 to 10^5 times slower than palladium analogs, it allows for the successful trapping and spectroscopic characterization of transient intermediates that would rapidly decompose in a Pd-based system [2].
The complex is deployed as an efficient photocatalyst for the hydrosilylation of alkynes under blue light (450 nm). Its specific combination of a platinum center and triphenylphosphine ligands enables high turnover numbers (up to 1.98 × 10^3), outperforming isocyanide-based alternatives which fail to activate under the same conditions [3].
For general laboratory synthesis of downstream organoplatinum compounds, cis-PtCl2(PPh3)2 is selected over inorganic salts like K2PtCl4 due to its high solubility in dichloromethane and chloroform. This ensures that reactions can proceed homogeneously in standard organic solvents, improving reproducibility and yield [4].
Irritant